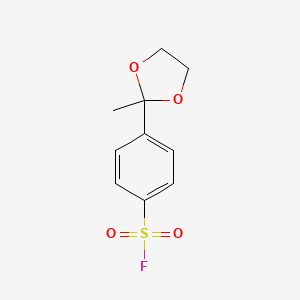
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride
描述
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride (MDBSF) is a fluorinated sulfonyl compound that has been widely used in scientific research applications. It is a versatile compound with a wide variety of potential applications in organic synthesis, biochemistry, and pharmacology. MDBSF is a useful reagent for the synthesis of various compounds, including drugs, and has been used in many biochemical and physiological studies.
科学研究应用
-
Bio-based Solvents
- Field : Green Chemistry .
- Application : The development of bio-based solvents .
- Method : A 10 step method has been proposed for the development of new bio-based solvents, which utilises a combination of in silico modelling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, a selection of green synthetic routes followed by application testing and toxicity measurements .
- Results : The challenges that the chemical industry face in the development of new bio-based solvents are highlighted through a case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), which can be synthesised from glycerol .
-
Crystallography
- Field : Crystallography .
- Application : Study of the molecular structure of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol .
- Method : The structure was determined using X-ray crystallography .
- Results : The molecules of the compound display an intra-molecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor. In the crystal, inter-molecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .
-
Battery Technology
- Field : Battery Technology .
- Application : Used as an electrolyte additive in lithium ion batteries .
- Method : It enables the formation of thin, smooth and stable passive solid electrolyte interphase (SEI) layer .
- Results : Increases the cycling efficiency and discharge capacity retention of the secondary battery .
-
Green Chemistry
- Field : Green Chemistry .
- Application : Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
- Method : A variety of approaches to protection and deprotection of carbonyls including as dioxolanes are known .
- Results : The challenges that the chemical industry face in the development of new bio-based solvents are highlighted through a case study .
-
Synthesis of Hyperbranched Polyethers
- Field : Polymer Chemistry .
- Application : 4-(Hydroxymethyl)-1,3-dioxolan-2-one can be used as a building block to synthesize hyperbranched polyethers .
- Method : The compound is used in copolymerization with cyclic carbonate containing phthalimide moieties .
- Results : This method allows for the synthesis of complex polymeric structures .
-
Polymerization
- Field : Polymer Chemistry .
- Application : 2,2,5-trimethyl-1,3-dioxolan-4-one (Me 3 DOX, 2) was considered as an alternative for polymerization .
- Method : The study of the polymerization started with an overnight reaction, in the same solvent-free conditions .
- Results : This method allows for the synthesis of complex polymeric structures .
-
Protecting Groups in Organic Synthesis
- Field : Organic Chemistry .
- Application : Dioxolanes can be used as protecting groups for carbonyl compounds .
- Method : The compound is produced by acid catalysed reaction with ethylene glycol, the reduction reaction carried out, and the protecting group removed by hydrolysis to produce 4-hydroxymethylcyclohexanone .
- Results : This method allows for selective reactions of other functional groups present in the molecule .
-
Bio-based Solvents
- Field : Green Chemistry .
- Application : Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) can be synthesised from glycerol and used as a bio-based solvent .
- Method : A 10 step method has been proposed for the development of new bio-based solvents, which utilises a combination of in silico modelling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, a selection of green synthetic routes followed by application testing and toxicity measurements .
- Results : The challenges that the chemical industry face in the development of new bio-based solvents are highlighted through a case study .
-
Polymerization
- Field : Polymer Chemistry .
- Application : 2,2,5-trimethyl-1,3-dioxolan-4-one (Me 3 DOX, 2) was considered as an alternative for polymerization .
- Method : The study of the polymerization started with an overnight reaction, in the same solvent-free conditions .
- Results : This method allows for the synthesis of complex polymeric structures .
属性
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)benzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)16(11,12)13/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYUDQLBCNNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



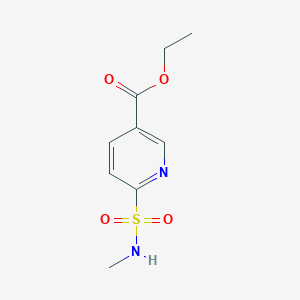
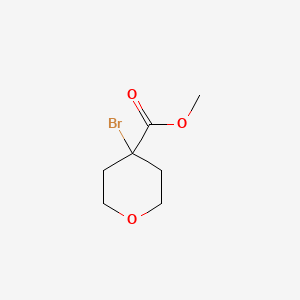
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)
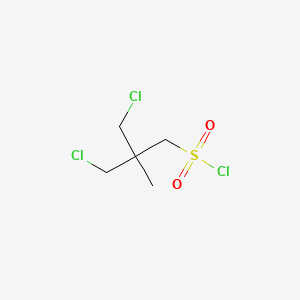
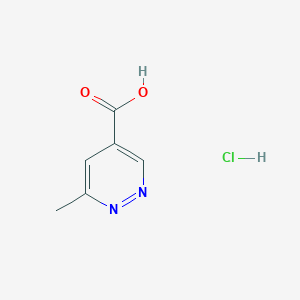
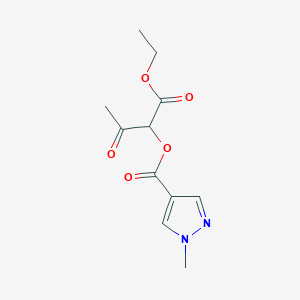
![(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1430678.png)
![4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine](/img/structure/B1430680.png)
![2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1430681.png)
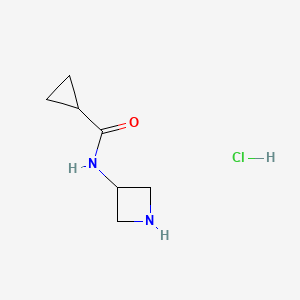
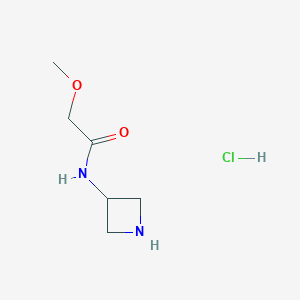
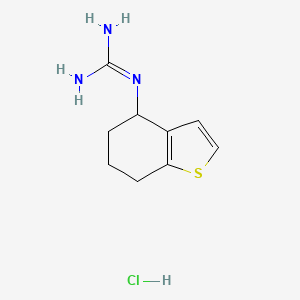
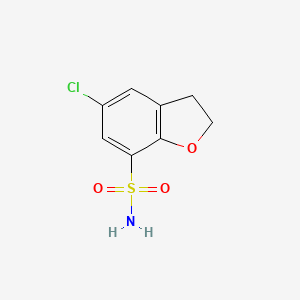
![1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1430688.png)